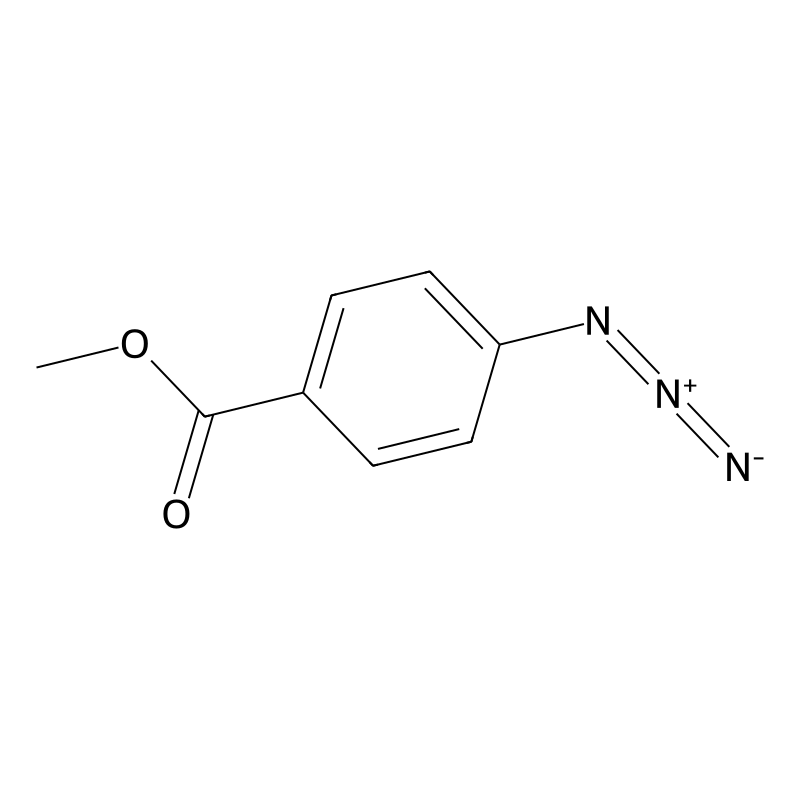

Methyl 4-azidobenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

The azide group (-N3) in Methyl 4-azidobenzoate is a reactive functional group commonly used in organic synthesis as a precursor to various other functionalities. Through reactions like Staudinger reduction or Huisgen cycloaddition, it could be a useful building block for creating more complex molecules ().

Bioconjugation

Azide-alkyne cycloaddition (AAC) is a powerful tool for bioconjugation, linking biomolecules together. If Methyl 4-azidobenzoate can be selectively attached to a biomolecule, it could be a useful reagent for further conjugation with alkyne-tagged molecules ().

Affinity Labeling

The azide group can also participate in click chemistry reactions with specific probes. By attaching Methyl 4-azidobenzoate to a biomolecule of interest, scientists might use it for affinity labeling experiments to identify interacting proteins or study protein-protein interactions ().

Methyl 4-azidobenzoate belongs to the class of aromatic esters. It is likely synthesized from 4-aminobenzoic acid through a diazotization reaction followed by esterification with methanol []. Due to the presence of an azide group (-N3), it might hold potential for applications in organic synthesis, particularly as a precursor for further transformations due to the reactive nature of the azide group. However, specific research on its applications is scarce in the scientific literature.

Molecular Structure Analysis

Methyl 4-azidobenzoate has the molecular formula C8H7N3O2. Its structure consists of a benzene ring with a methyl group (-CH3) attached to the carbonyl carbon (C=O) of the ester functionality. The other end of the benzene ring has an azide group (-N3) attached. This structure suggests potential for various chemical reactions due to the presence of the reactive azide group and the aromatic ring system [].

Chemical Reactions Analysis

- Click Chemistry: It is commonly used in the synthesis of triazoles through the reaction with alkynes. This reaction is highly efficient and selective, making it a cornerstone of modern synthetic organic chemistry .

- Nucleophilic Substitution: The azide group can be substituted in reactions involving nucleophiles, allowing for further functionalization of the molecule .

While specific biological activities of methyl 4-azidobenzoate are less documented compared to other compounds, azides are known for their potential in bioconjugation and labeling applications. The azido group allows for selective reactions with biomolecules, making it useful in the development of drug delivery systems and imaging agents .

The synthesis of methyl 4-azidobenzoate typically involves:

- Starting Material: Methyl 4-aminobenzoate is used as the precursor.

- Reagents: The synthesis employs t-butylnitrite and trimethylsilyl azide in acetonitrile under nitrogen atmosphere.

- Procedure: The reaction mixture is stirred at room temperature after initial cooling, followed by monitoring via thin-layer chromatography. Upon completion, the product is isolated through column chromatography .

General Reaction SchemetextMethyl 4-aminobenzoate + t-butylnitrite + trimethylsilyl azide → Methyl 4-azidobenzoate

textMethyl 4-aminobenzoate + t-butylnitrite + trimethylsilyl azide → Methyl 4-azidobenzoate

Methyl 4-azidobenzoate has several applications:

- Click Chemistry: It serves as a versatile building block for synthesizing complex molecules through click reactions.

- Material Science: Used in the development of functionalized polymers and materials with specific properties.

- Bioconjugation: Its azide functionality allows for conjugation with various biomolecules for research and therapeutic purposes .

Interaction studies involving methyl 4-azidobenzoate often focus on its reactivity with different nucleophiles and alkynes. These studies help elucidate its potential as a linker or building block in drug design and material science. The unique properties of the azido group facilitate specific interactions that can be exploited in various applications, including targeted drug delivery systems .

Methyl 4-azidobenzoate shares structural features with several related compounds. Here are some comparisons highlighting its uniqueness:

| Compound | Structure | Key Features |

|---|---|---|

| Methyl 4-aminobenzoate | Methyl 4-aminobenzoate | Amino group instead of azido; used for different reactions. |

| 4-Azidobenzoic Acid | 4-Azidobenzoic Acid | Acidic form; more polar than methyl ester. |

| Methyl Benzoate | Methyl Benzoate | Lacks azide functionality; primarily used as a solvent or aromatic compound. |

Methyl 4-azidobenzoate's unique azido group distinguishes it from these similar compounds, enabling specific chemical reactivity that is crucial for applications in synthetic chemistry and biochemistry.

XLogP3

GHS Hazard Statements

H241 (97.44%): Heating may cause a fire or explosion [Danger Self-reactive substances and mixtures;

Organic peroxides];

H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H372 (97.44%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Explosive;Flammable;Irritant;Health Hazard